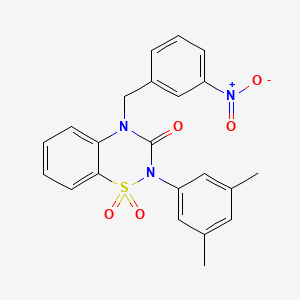

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its pharmacological relevance. These derivatives have been studied for their biological, medicinal, and industrial applications due to their unique chemical structure and properties .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine derivatives typically involves the use of commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. An efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are closely related to the compound , has been reported to involve a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions that promote carbon-sulfur bond formation . Additionally, solid-phase synthesis methods have been developed for the synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which allow for the creation of a large number of compounds with high purity, indicating the potential for efficient synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine derivatives can be characterized by X-ray diffraction analysis. For example, a related compound, 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, was analyzed to reveal the stabilizing hydrogen bonds in its crystal packing. Non-covalent interaction analysis and Hirshfeld surface mapping were used to identify intermolecular interactions, which are crucial for understanding the molecular environment and potential binding sites for biological interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-benzothiadiazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives from polynitrobenzamides involves nucleophilic substitution reactions, oxidation of sulfur atoms, and cyclization reactions . These reactions highlight the potential pathways for modifying the benzothiadiazine core to introduce various substituents, such as nitro groups, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine derivatives are influenced by their molecular structure. The presence of substituents like nitro groups and sulfone moieties can affect the compound's solubility, stability, and reactivity. For example, the presence of two methyl groups at the 3-position of the thiadiazine ring in a related compound was shown to affect its binding in the ligand-binding domain of AMPA receptors, suggesting that similar steric and electronic effects could be expected for the compound . Additionally, the crystal structures of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides provide insights into the solid-state properties and potential intermolecular interactions of sulfone-containing heterocycles .

科学的研究の応用

Synthesis Methods

New Synthesis Methods

Innovative methods for synthesizing derivatives of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, including 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have been developed. These methods involve reactions such as reduction, hydrogenolysis, and cyclization to create various derivatives of benzothiadiazine dioxides (Migliara, Petruso, & Sprio, 1979).

Ring Enlargement and Novel Heterocyclic Systems

The reaction of different compounds with benzothiadiazin-3-one 1,1-dioxides can lead to ring enlargement, resulting in novel nine-membered heterocyclic systems. This process shows the versatility of these compounds in creating diverse chemical structures (Schläpfer-Dähler & Heimgartner, 1993).

Medicinal Chemistry and Drug Discovery

Antiviral Activity

Some derivatives of 1,2,4-benzothiadiazines, including structures similar to 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have shown potential antiviral activity. This makes them a subject of interest in the field of medicinal chemistry (Ivanova et al., 2012).

PI3Kδ Inhibitors

Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized and evaluated as PI3Kδ inhibitors, which are important in cancer research and treatment. This highlights the potential of benzothiadiazine dioxides in targeted cancer therapy (Gong et al., 2019).

Chemical Properties and Reactions

- Solid-Phase Synthesis: The first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides has been developed, showcasing the efficient and versatile approach to synthesizing these compounds. This methodology is significant for drug discovery processes (Makino, Nakanishi, & Tsuji, 2003).

特性

IUPAC Name |

2-(3,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-16(2)12-19(11-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFXTLJCXAOYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)